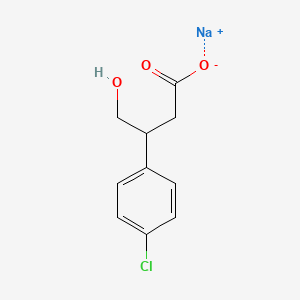

3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt is a chemical compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chlorophenyl group attached to a hydroxybutyric acid moiety, which is further neutralized with sodium to form the sodium salt

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and malonic acid.

Knoevenagel Condensation: The 4-chlorobenzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to form 3-(4-chlorophenyl)-2-propenoic acid.

Hydrogenation: The 3-(4-chlorophenyl)-2-propenoic acid is then subjected to catalytic hydrogenation using a palladium on carbon catalyst to yield 3-(4-chlorophenyl)propanoic acid.

Hydroxylation: The 3-(4-chlorophenyl)propanoic acid is hydroxylated using a suitable oxidizing agent such as potassium permanganate to form 3-(4-chlorophenyl)-4-hydroxybutyric acid.

Neutralization: Finally, the 3-(4-chlorophenyl)-4-hydroxybutyric acid is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

Oxidation: 3-(4-Chlorophenyl)-4-oxobutyric acid.

Reduction: 3-(4-Chlorophenyl)-4-hydroxybutanol.

Substitution: 3-(4-Hydroxyphenyl)-4-hydroxybutyric acid.

Aplicaciones Científicas De Investigación

3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on cellular processes and enzyme activity.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes involved in metabolic pathways, altering their activity.

Pathways Involved: It may affect pathways related to inflammation, pain, and cellular signaling.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Chlorophenyl)-4-hydroxybutyric Acid: The non-sodium salt form of the compound.

4-Chlorophenylacetic Acid: A structurally similar compound with different functional groups.

4-Chlorophenylbutyric Acid: Lacks the hydroxyl group present in 3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt.

Uniqueness

This compound is unique due to the presence of both a chlorophenyl group and a hydroxybutyric acid moiety, which confer specific chemical and biological properties. Its sodium salt form enhances its solubility and stability, making it suitable for various applications.

Actividad Biológica

3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt, also known as γ-Hydroxybaclofen, is a compound that has garnered attention for its biological activity, particularly as a metabolite of baclofen. This article explores its biochemical properties, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Overview and Properties

Chemical Structure and Composition:

- Chemical Formula: C₁₀H₁₁ClO₃Na

- Molecular Weight: 232.65 g/mol

- CAS Number: 1346603-21-1

This compound is characterized by a chlorophenyl group attached to a hydroxybutyric acid moiety, which influences its biological interactions.

2. Pharmacokinetics

Absorption and Metabolism:

Research indicates that after administration of baclofen, 3-(4-chlorophenyl)-4-hydroxybutyric acid is identified as a prominent metabolite in human plasma and urine. Approximately 80% of the administered dose is excreted in urine within three days, with 85% being unchanged drug and less than 10% as metabolites .

Table 1: Excretion Profile of Baclofen and Metabolites

| Substance | Route of Excretion | Percentage Excreted |

|---|---|---|

| Baclofen | Urine | ~80% |

| 3-(4-Chlorophenyl)-4-hydroxybutyric Acid | Urine | ~85% (unchanged) |

| Other Metabolites | Urine | <10% |

3. Biological Activity

Mechanism of Action:

3-(4-Chlorophenyl)-4-hydroxybutyric acid acts primarily as an inactive metabolite of baclofen. It has been shown to interact with GABA_B receptors, although its efficacy as an agonist is significantly lower compared to baclofen itself . This interaction suggests a potential role in modulating neurotransmitter release, which can influence various neurological pathways.

Cellular Effects:

The compound influences cellular processes by modulating signaling pathways associated with kinases and phosphatases. These pathways are crucial for regulating cellular functions such as metabolism and stress responses.

4. Case Studies and Research Findings

Case Study: Neuroprotective Effects

In a study examining the effects of baclofen and its metabolites on sleep patterns in individuals with narcolepsy, it was found that sodium oxybate (a GABA_B agonist) significantly increased slow-wave sleep (SWS), while baclofen showed varied effects depending on dosage . The presence of 3-(4-chlorophenyl)-4-hydroxybutyric acid was noted but deemed inactive in this context.

Table 2: Comparative Effects on Sleep Patterns

| Treatment | Effect on SWS | EEG Delta Power |

|---|---|---|

| Sodium Oxybate | Increased | Significant |

| Baclofen | Variable | Moderate |

| Control | No effect | Baseline |

5. Toxicological Considerations

At higher doses, compounds related to 3-(4-chlorophenyl)-4-hydroxybutyric acid can induce toxic effects such as oxidative stress and inflammation. Animal studies have demonstrated that dosage is critical in determining the safety profile of this compound .

6. Conclusion

This compound presents an intriguing profile as a metabolite of baclofen with potential implications in neuropharmacology. While it exhibits limited direct biological activity compared to its parent compound, understanding its pharmacokinetics and cellular interactions can provide insights into its role in therapeutic contexts.

Propiedades

IUPAC Name |

sodium;3-(4-chlorophenyl)-4-hydroxybutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3.Na/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8,12H,5-6H2,(H,13,14);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPCWJFLKBMRIL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)[O-])CO)Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.